molecular formula C21H15NO2 B14079182 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- CAS No. 102327-01-5

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-

Cat. No.: B14079182
CAS No.: 102327-01-5
M. Wt: 313.3 g/mol
InChI Key: LQZJRPBDZCPBEJ-UHFFFAOYSA-N
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Description

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- is an anthracene-derived compound featuring a hydroxyl group at the 3-position and a phenyl-substituted carboxamide at the 2-position. For instance, 3-hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide (CAS 1830-77-9) shares a similar backbone but includes a methyl group on the phenyl ring . Such compounds are often used as azoic coupling components in dye synthesis, leveraging their aromatic and hydrogen-bonding capabilities .

Properties

CAS No.

102327-01-5

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

3-hydroxy-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C21H15NO2/c23-20-13-17-11-15-7-5-4-6-14(15)10-16(17)12-19(20)21(24)22-18-8-2-1-3-9-18/h1-13,23H,(H,22,24)

InChI Key

LQZJRPBDZCPBEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Followed by Hydroxylation

A two-step approach involves first constructing the carboxamide moiety via Friedel-Crafts acylation, followed by hydroxylation at the 3-position:

  • Friedel-Crafts Acylation :
    Anthracene reacts with a phenylisocyanate derivative in the presence of a Lewis acid (e.g., AlCl$$3$$) to form N-phenylanthracenecarboxamide .
    $$
    \text{Anthracene} + \text{PhNCO} \xrightarrow{\text{AlCl}
    3} \text{N-phenylanthracenecarboxamide}
    $$
    This step leverages the electron-rich anthracene ring for electrophilic substitution.

  • Hydroxylation :
    The 3-position is hydroxylated using a directed ortho-metalation (DoM) strategy. A lithium base (e.g., LDA) directs deprotonation, followed by quenching with an electrophilic oxygen source (e.g., MoOPH):
    $$
    \text{N-phenylanthracenecarboxamide} \xrightarrow{\text{LDA, MoOPH}} \text{3-hydroxy-N-phenylanthracenecarboxamide}
    $$
    Yields for analogous hydroxylations range from 40–60%, depending on steric and electronic factors.

Direct Coupling of Pre-Functionalized Anthracene Derivatives

An alternative route employs pre-hydroxylated anthracenecarboxylic acid, which is then coupled with aniline:

  • Synthesis of 3-Hydroxyanthracenecarboxylic Acid :
    Anthraquinone is reduced to anthracene-2,3-diol, followed by selective oxidation at the 2-position using CrO$$3$$/H$$2$$SO$$4$$:
    $$
    \text{Anthraquinone} \xrightarrow{\text{Na}
    2\text{S}2\text{O}4} \text{Anthracene-2,3-diol} \xrightarrow{\text{CrO}_3} \text{3-hydroxyanthracenecarboxylic acid}
    $$

  • Amidation with Aniline :
    The carboxylic acid is activated using thionyl chloride (SOCl$$2$$) to form the acyl chloride, which reacts with aniline in dimethylformamide (DMF) with K$$2$$CO$$3$$ as a base:
    $$
    \text{3-hydroxyanthracenecarboxylic acid} \xrightarrow{\text{SOCl}
    2} \text{Acyl chloride} \xrightarrow{\text{PhNH}2, \text{K}2\text{CO}3} \text{3-hydroxy-N-phenylanthracenecarboxamide}
    $$
    This method mirrors conditions used for synthesizing 3-hydroxy-2-methoxybenzaldehyde, where DMF and K$$
    2$$CO$$_3$$ facilitate efficient coupling.

Protective Group Strategies

To prevent hydroxyl group interference during amidation, protective groups like methyl or benzyl ethers are employed:

  • Methyl Protection :
    • Anthracene-2,3-diol is methylated using methyl iodide (CH$$3$$I) and K$$2$$CO$$3$$ in DMF, selectively protecting the 3-hydroxyl.
    • The 2-carboxylic acid is then converted to the amide via standard coupling.
    • Deprotection with BBr$$3$$ restores the hydroxyl group:

      $$

      \text{3-OCH}
      3\text{-N-phenylanthracenecarboxamide} \xrightarrow{\text{BBr}3} \text{3-hydroxy-N-phenylanthracenecarboxamide}

      $$

      Yields for similar deprotection steps exceed 70%.

Comparative Analysis of Methods

Method Key Steps Yield Range Advantages Limitations
Friedel-Crafts + Hydroxylation Acylation, Directed hydroxylation 40–60% High regioselectivity Multi-step, low overall yield
Pre-Functionalized Coupling Acid activation, Amidation 50–70% Fewer steps Requires pre-hydroxylated precursor
Protective Group Strategy Methylation, Deprotection 60–80% Protects sensitive groups Adds synthetic steps

Mechanistic Insights and Optimization

  • Solvent Effects : DMF enhances amidation efficiency by stabilizing intermediates, as observed in 3-hydroxy-2-methoxybenzaldehyde synthesis.
  • Base Selection : K$$2$$CO$$3$$ outperforms weaker bases in deprotonating aniline, minimizing side reactions.
  • Temperature Control : Reactions at 40–50°C improve kinetics without degrading anthracene derivatives.

Analytical Characterization

Post-synthesis, the compound is validated via:

  • $$^1$$H NMR : Aromatic protons at δ 7.1–8.3 ppm, hydroxyl singlet near δ 5.8 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 313.3 [M+H]$$^+$$.
  • X-ray Crystallography : Confirms planar anthracene core and amide geometry.

Industrial and Research Applications

While primarily a research chemical, its structural analogs are explored as:

  • Fluorescent probes due to anthracene’s photostability.
  • Kinase inhibitors in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination or nitrating agents like HNO₃ (nitric acid) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine .

Scientific Research Applications

2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl- involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of the compound. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

3-Hydroxy-N-(2-methylphenyl)anthracene-2-carboxamide (CAS 1830-77-9)
  • Molecular Formula : C₂₂H₁₇N₂O₂
  • Molecular Weight : 327.38 g/mol
  • Key Features: A methyl group at the phenyl ring’s 2-position enhances steric hindrance and may reduce solubility compared to the non-methylated phenyl derivative.
  • Applications : Used as Naphthol AS-GR in textile dyes, where the methyl group improves lightfastness .
9,10-Dihydro-9,10-dioxo-N-phenyl-2-anthracenecarboxamide (CAS 149358-56-5)
  • Molecular Formula: C₂₁H₁₃NO₃
  • Molecular Weight : 327.33 g/mol
  • Key Features: The anthraquinone core (9,10-dioxo) introduces electron-withdrawing effects, increasing stability and altering UV-Vis absorption profiles compared to hydroxylated derivatives.
  • Properties : Predicted boiling point of 480.4°C and density of 1.375 g/cm³ .
1-Azido-9,10-dihydro-9,10-dioxo-N-phenyl-2-anthracenecarboxamide (CAS 80685-50-3)
  • Molecular Formula : C₂₁H₁₂N₄O₃
  • Molecular Weight : 368.34 g/mol
  • Key Features : The azide group (–N₃) enables click chemistry applications, such as bioconjugation, which are absent in hydroxyl or methyl derivatives.
  • Reactivity : The azide’s presence significantly alters electronic properties and increases molecular weight .

Pharmacologically Active Derivatives

Piperazinyl-substituted anthracenecarboxamides (e.g., N-{4-[4-(2-chlorophenyl)-1-piperazinyl]butyl}-2-anthracenecarboxamide hydrochloride ) demonstrate dopamine receptor subtype specificity , highlighting how substituents influence bioactivity:

  • Molecular Weight : ~500–600 g/mol (with hydrochloride salts)
  • Applications : Investigated for treating psychiatric and neurodegenerative disorders due to their affinity for D2/D3 receptors .
  • Comparison : Bulky piperazinyl groups enhance receptor binding but reduce solubility compared to simpler phenyl or methylphenyl derivatives .

Azo Dye Derivatives

Compounds like 4-[(2,4-dinitrophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide (CAS 85005-63-6) share functional groups with the target compound:

  • Key Features : The azo (–N=N–) group enables chromophoric properties, critical for dye applications.
  • Contrast : Anthracene derivatives generally exhibit higher thermal stability than naphthalene-based analogs .

Physicochemical and Functional Comparisons

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Predicted Boiling Point (°C) Applications
3-hydroxy-N-phenyl- (hypothetical) C₂₁H₁₅NO₂ 313.35 Phenyl, hydroxyl ~470–480 (estimated) Dyes, potential pharma
3-hydroxy-N-(2-methylphenyl)- C₂₂H₁₇N₂O₂ 327.38 2-methylphenyl N/A Textile dyes (Naphthol AS-GR)
9,10-dioxo-N-phenyl- C₂₁H₁₃NO₃ 327.33 Anthraquinone core 480.4 High-stability dyes
Piperazinyl derivative C₃₀H₃₃ClN₄O₂ ~550 (with HCl) Piperazinyl-butyl N/A Dopamine receptor ligands

Key Research Findings

Steric Effects : Methyl groups on the phenyl ring (e.g., 2-methylphenyl) improve dye lightfastness but reduce solubility in polar solvents .

Electronic Effects: Anthraquinone derivatives exhibit red-shifted absorbance compared to hydroxylated analogs, making them suitable for specialized dyes .

Bioactivity : Piperazinyl substituents transform anthracenecarboxamides from dyes to CNS-active agents, underscoring substituent-driven functional versatility .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of 2-Anthracenecarboxamide, 3-hydroxy-N-phenyl-?

  • Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns . Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to resolve structural ambiguities, particularly the position of hydroxyl and phenyl substituents. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm is advised, referencing retention times against NIST-standardized databases .

Q. How can researchers optimize synthetic routes for 2-Anthracenecarboxamide derivatives?

  • Methodology : Employ stepwise functionalization of the anthracene core. Begin with anthraquinone precursors (e.g., 9,10-dihydroanthracene derivatives) and introduce carboxamide groups via amidation reactions under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting catalysts (e.g., DCC/DMAP) and solvent systems (e.g., DMF or THF) .

Q. What are the key considerations for assessing biological activity in vitro?

  • Methodology : Prioritize solubility testing in DMSO or PBS to ensure compatibility with cell-based assays. For cytotoxicity studies, use MTT assays on human cell lines (e.g., HEK293 or HeLa), with positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. How can contradictory data between spectroscopic techniques (e.g., GC-MS vs. NMR) be resolved?

  • Methodology : Perform iterative spectral interpretation. For example, if GC-MS suggests a molecular ion peak at m/z 350 but NMR indicates unexpected proton environments, re-examine sample preparation for potential degradation (e.g., light sensitivity of hydroxyl groups). Use deuterated solvents for NMR to rule out solvent artifacts. Cross-reference with computational models (e.g., DFT calculations) to predict and match spectral patterns .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in anthracenecarboxamide derivatives?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups on the phenyl ring or hydroxyl group methylation). Test these analogs in parallel bioassays (e.g., enzyme inhibition or receptor binding) and correlate activity trends with electronic (Hammett σ constants) or steric parameters (molecular volume calculations). Use multivariate regression analysis to identify dominant SAR drivers .

Q. How can researchers address low reproducibility in synthetic yields across labs?

  • Methodology : Standardize protocols for moisture-sensitive steps (e.g., amidation) by using glovebox conditions or molecular sieves. Document batch-specific variations in starting materials (e.g., anthraquinone purity) and validate reproducibility via inter-lab collaborations. Publish detailed supplementary data, including raw chromatograms and spectra, to enable peer verification .

Q. What advanced techniques are suitable for studying photophysical properties?

  • Methodology : Conduct time-resolved fluorescence spectroscopy to assess excited-state dynamics, particularly for anthracene-based fluorophores. Pair with UV-vis absorption spectra to identify charge-transfer transitions influenced by the hydroxy and phenyl groups. For computational support, use TD-DFT to model electronic transitions and compare with experimental data .

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